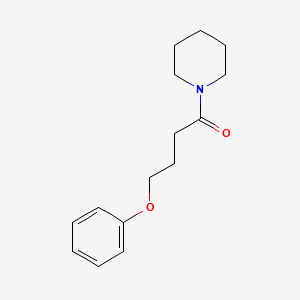

4-phenoxy-1-(piperidin-1-yl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-1-piperidin-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-15(16-11-5-2-6-12-16)10-7-13-18-14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQLTFKPZPHOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Phenoxy 1 Piperidin 1 Yl Butan 1 One

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4-phenoxy-1-(piperidin-1-yl)butan-1-one logically dissects the molecule into readily available or synthetically accessible precursors. The most apparent disconnection is across the amide C-N bond, which is a common and reliable bond-forming transformation. This primary disconnection yields two key precursors: piperidine (B6355638) and 4-phenoxybutanoic acid (or its activated derivative).

A secondary disconnection can be envisioned at the ether linkage of 4-phenoxybutanoic acid. This breaks the molecule down further into phenol (B47542) and a butanoic acid derivative functionalized with a suitable leaving group, such as ethyl 4-bromobutanoate . This multi-level analysis provides a flexible blueprint for designing a synthetic route, allowing for the assembly of the target molecule from simpler starting materials.

Butanone Core Synthesis Strategies and Precursors

The butanone core of the target molecule is part of a 4-phenoxybutanoyl amide structure. The principal precursor for this core is 4-phenoxybutanoic acid . The synthesis of this acid is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.combyjus.com This method involves the reaction of a phenoxide salt (generated from phenol and a base) with an alkyl halide bearing a four-carbon chain.

A typical procedure involves the reaction of sodium phenoxide with an ester of a 4-halobutanoic acid, such as ethyl 4-bromobutanoate. The resulting ester, ethyl 4-phenoxybutanoate, is then hydrolyzed under basic or acidic conditions to yield the desired 4-phenoxybutanoic acid.

For analogous structures featuring an aryl-C4 linkage, such as 4-phenylbutyric acid, a common strategy is the Friedel-Crafts acylation. For instance, benzene (B151609) can be reacted with γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-phenylbutyric acid. googleapis.comgoogle.comgoogle.comchemicalbook.com While not directly applicable to the phenoxy ether linkage, this highlights a major synthetic strategy for related C4-aryl cores.

Piperidine Ring Functionalization and Derivatization Approaches

Piperidine is a widely available and inexpensive secondary amine. Its functionalization in the context of synthesizing the target molecule primarily involves N-acylation. The nitrogen atom of the piperidine ring acts as a nucleophile, readily attacking electrophilic carbonyl carbons. nih.gov

The most straightforward derivatization is the reaction with an activated form of 4-phenoxybutanoic acid, such as its acyl chloride or anhydride. This reaction forms the stable amide bond that connects the piperidine moiety to the phenoxybutanone core. The high nucleophilicity of the piperidine nitrogen ensures that this reaction is typically efficient and high-yielding. This approach is a cornerstone of synthesizing N-acylpiperidines. beilstein-journals.org

Phenoxy Moiety Introduction Methods

The introduction of the phenoxy group to form the ether linkage is a critical step in the synthesis of the 4-phenoxybutanoic acid precursor. The Williamson ether synthesis is the classical and most frequently employed method for this transformation. byjus.comlibretexts.orglibretexts.org

The reaction involves the generation of a highly nucleophilic phenoxide ion from phenol using a suitable base, followed by its reaction with an electrophilic four-carbon chain containing a good leaving group.

General Reaction Scheme: Phenol + Base → Sodium/Potassium Phenoxide Sodium/Potassium Phenoxide + 4-Halobutyl Precursor → 4-Phenoxybutyl Product + Salt

The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are often used to deprotonate the phenol. gordon.edu The reaction is typically run in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 pathway. byjus.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenoxy Ethers

| Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylphenol, Chloroacetic acid | NaOH | Water | 90-100 | Not specified | gordon.edu |

| Alcohol, Primary Alkyl Halide | NaH | DMSO or HMPA | Room Temp - 100 | Good to High | libretexts.orglibretexts.org |

| Phenol, Alkyl Halide | KOH or Carbonate Base | Acetonitrile, DMF | 50-100 | 50-95 | byjus.com |

Contemporary Synthetic Strategies for this compound Construction

Modern synthetic routes to this compound build upon the retrosynthetic analysis, primarily focusing on the efficient formation of the amide bond. These strategies include direct acylation pathways using classical or modern coupling reagents and advanced catalytic cross-coupling reactions.

Alkylation and Acylation Reaction Pathways

Acylation Pathways: The most direct and common method for constructing the target molecule is through the acylation of piperidine with 4-phenoxybutanoic acid. This can be achieved through two main approaches:

Via an Acyl Halide: 4-phenoxybutanoic acid is first converted to its more reactive acyl chloride derivative, 4-phenoxybutanoyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with piperidine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to scavenge the HCl byproduct, to afford the final amide product.

Via Direct Amide Coupling: To avoid the isolation of the often-sensitive acyl chloride, a one-pot amide coupling can be performed. This involves mixing 4-phenoxybutanoic acid and piperidine with a specialized coupling reagent that activates the carboxylic acid in situ. A wide variety of such reagents have been developed for peptide and amide synthesis. hepatochem.comnih.gov

Table 2: Common Amide Coupling Reagents

| Reagent Class | Examples | Byproducts | Notes | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (Water-soluble) | Dicyclohexylurea (DCU), EDC-urea | Efficient and widely used. DCU is a precipitate, while EDC byproduct is water-soluble. | peptide.com |

| Phosphonium Salts | PyBOP, PyBrOP | Phosphine oxide derivatives | Highly reactive, suitable for sterically hindered substrates. | hepatochem.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Tetramethylurea | Very efficient with fast reaction times and low racemization, often used with additives like HOBt. | hepatochem.compeptide.com |

Advanced Cross-Coupling Techniques and Applications

Palladium-catalyzed cross-coupling reactions have become powerful tools in modern organic synthesis for the formation of C-N and C-O bonds, offering mild conditions and broad functional group tolerance. acs.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides or triflates. wikipedia.orgnih.gov While direct acylation is more common for synthesizing the target amide, the principles of Buchwald-Hartwig amination are central to the formation of C-N bonds in complex molecules. It provides a powerful alternative to classical methods, especially for the synthesis of aryl amines. organic-chemistry.orgyoutube.com A general palladium-catalyzed amination of piperidine with aryl chlorides has been well-documented, showcasing the utility of this reaction. researchgate.net

Buchwald-Hartwig Etherification: This methodology is highly relevant for an alternative synthesis of the 4-phenoxybutanoic acid precursor or for forming the ether linkage at a later stage. The reaction involves the palladium-catalyzed coupling of an alcohol (like phenol) with an aryl halide. organic-chemistry.orgorganic-chemistry.org A potential advanced route to the target molecule could involve synthesizing 4-bromo-1-(piperidin-1-yl)butan-1-one (B15279474) first, followed by a Buchwald-Hartwig etherification with phenol to form the final product. This approach offers different strategic possibilities and may be advantageous for complex or sensitive substrates where the Williamson synthesis is not optimal.

Table 3: Typical Catalyst Systems for Buchwald-Hartwig Cross-Coupling

| Reaction Type | Palladium Source | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| C-N Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, SPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | wikipedia.orgorganic-chemistry.orgyoutube.com |

| C-O Etherification | Pd(OAc)₂, PdCl₂ | Bulky biarylphosphines (e.g., SPhos) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | organic-chemistry.org |

Principles of Green Chemistry in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound is critical for developing environmentally benign, efficient, and cost-effective manufacturing processes. numberanalytics.com Traditional amide bond formation often relies on stoichiometric coupling reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU), which generate significant amounts of waste and exhibit poor atom economy. ucl.ac.uk A greener perspective focuses on catalytic methods, alternative solvents, and waste minimization. bohrium.comresearchgate.net

Atom Economy and Waste Reduction: The core principle of maximizing atom economy involves designing syntheses where the maximum proportion of starting materials is incorporated into the final product. Catalytic direct amidation, where 4-phenoxybutanoic acid and piperidine react directly in the presence of a catalyst with the only byproduct being water, represents an ideal approach. bohrium.com This contrasts sharply with methods using coupling agents, which produce stoichiometric amounts of byproducts that must be removed and disposed of. ucl.ac.uk

Catalytic Systems:

Lewis Acid Catalysis: Simple and inexpensive Lewis acids, such as boric acid, can effectively catalyze the direct condensation of carboxylic acids and amines, often under solvent-free conditions, thereby significantly improving the green credentials of the process. researchgate.net

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for forming amide bonds under mild, anhydrous conditions. nih.gov This enzymatic approach is highly specific, reduces the need for protecting groups, and operates in greener solvents, offering a sustainable alternative to traditional chemical methods. nih.gov

Sustainable Solvents and Reaction Conditions: The choice of solvent is a major contributor to the environmental impact of a chemical process. Many conventional amide syntheses employ hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons. Green chemistry encourages the use of safer, more sustainable alternatives. Cyclopentyl methyl ether (CPME) has emerged as a prominent green solvent for enzymatic amidation. nih.gov In some cases, reactions can be performed under solvent-free conditions, for example by heating a triturated mixture of the reactants and a catalyst, which represents an optimal scenario from a green chemistry standpoint. researchgate.netfrontiersin.org Deep eutectic solvents (DES), such as those formed between choline (B1196258) chloride and zinc chloride, can also serve as both the catalyst and a recyclable, non-toxic reaction medium for related acylation reactions. rsc.org

Table 1: Comparison of Synthetic Approaches for this compound based on Green Chemistry Principles

| Feature | Traditional Method (Stoichiometric Coupling) | Green Catalytic Method (e.g., Boric Acid) | Green Biocatalytic Method (e.g., Lipase) |

|---|---|---|---|

| Reagents | 4-Phenoxybutanoic acid, piperidine, EDC/HATU | 4-Phenoxybutanoic acid, piperidine, catalytic boric acid | 4-Phenoxybutanoic acid, piperidine, immobilized lipase |

| Atom Economy | Low | High | High |

| Byproducts | Urea or phosphonium/uronium waste | Water | Water |

| Solvents | Often DMF, CH₂Cl₂ (hazardous) | Solvent-free or green solvents | Green solvents (e.g., CPME) |

| Conditions | Mild temperature | Elevated temperature (if solvent-free) | Mild temperature (typically 40-60 °C) |

| Waste Profile | High (reagent byproducts, solvent) | Low (minimal catalyst, water) | Very Low (recyclable enzyme, water) |

Stereochemical Control and Asymmetric Synthesis Considerations

While this compound is an achiral molecule, the synthesis of its chiral analogs is of significant interest in medicinal chemistry, where stereochemistry often dictates biological activity. thieme-connect.com Chirality can be introduced on either the piperidine ring or the phenoxybutanoyl side chain.

Synthesis of Chiral Piperidine Precursors: The development of methods for accessing enantiomerically enriched substituted piperidines is a vibrant area of research. nih.govnih.gov

Asymmetric Dearomatization: Pyridine (B92270), a readily available starting material, can be converted into chiral piperidines. Chemo-enzymatic strategies involving an amine oxidase/ene imine reductase cascade can dearomatize activated pyridines to produce stereo-defined substituted piperidines. nih.gov Another powerful method is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples boronic acids with partially reduced pyridine derivatives to generate 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govsnnu.edu.cn

From Chiral Precursors: Chiral piperidines can be synthesized from chiral amines through diastereoselective cyclization reactions. rsc.org

Stereocontrol in the Side Chain: A chiral center could be introduced into the butanoyl portion of the molecule, for instance, at the 2- or 3-position. A common strategy to achieve this involves the asymmetric reduction of a prochiral ketone. wikipedia.org

Catalytic Asymmetric Reduction: A prochiral ketone precursor, such as 4-phenoxy-3-oxo-1-(piperidin-1-yl)butan-1-one, could be reduced to a chiral alcohol using various catalytic systems. Oxazaborolidine catalysts (CBS reduction) are well-established for the highly enantioselective reduction of ketones. mdpi.com Transition metal catalysts with chiral ligands are also widely used for both hydrogenation and transfer hydrogenation reactions. wikipedia.org

Biocatalytic Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. nih.govnih.gov Screening a library of KREDs can identify an enzyme that provides the desired stereoisomer of the corresponding chiral alcohol with high optical purity. nih.gov This alcohol can then be used as a chiral building block for the synthesis of the final compound.

Table 2: Potential Chiral Analogs and Strategies for Stereocontrol

| Chiral Analog Structure | Position of Chirality | Synthetic Strategy | Key Methodologies |

|---|---|---|---|

| 3-Substituted piperidine analog | C3 of Piperidine | Asymmetric synthesis of the piperidine ring before acylation. | Rh-catalyzed asymmetric reductive Heck reaction nih.govsnnu.edu.cn; Chemo-enzymatic dearomatization. nih.gov |

| 2-Substituted piperidine analog | C2 of Piperidine | Asymmetric synthesis of the piperidine ring before acylation. | Diastereoselective addition to N-sulfinylimines acs.org; Asymmetric hydrogenation. nih.gov |

| Analog with hydroxyl on side chain | C2 or C3 of Butanoyl chain | Asymmetric reduction of a precursor ketone. | CBS reduction mdpi.com; Ketoreductase (KRED) biocatalysis. nih.govnih.gov |

Optimization of Synthetic Routes for Scalability and Efficiency

Transitioning the synthesis of this compound from the laboratory bench to large-scale industrial production requires rigorous optimization to ensure the process is robust, cost-effective, safe, and reproducible. pharmacompass.compharmafeatures.com

Route Design and Process Optimization: An ideal scalable process should involve a minimal number of synthetic steps, avoid hazardous reagents and extreme reaction conditions (e.g., cryogenic temperatures), eliminate chromatographic purifications, and utilize readily available, inexpensive starting materials. gd3services.com For the synthesis of this compound, a direct catalytic amidation is superior to a multi-step sequence involving protection/deprotection or the use of expensive coupling reagents. Process parameters such as temperature, concentration, and catalyst loading must be carefully optimized to maximize yield and throughput while minimizing impurities. arborpharmchem.com

Continuous Flow Synthesis: Continuous flow manufacturing is an increasingly adopted technology in the pharmaceutical industry that offers significant advantages over traditional batch processing. mdpi.comnih.gov By pumping reagents through tubes and reactors, flow chemistry allows for superior control over reaction parameters, enhanced heat transfer, and improved safety, particularly when handling exothermic or hazardous reactions. researchgate.net A flow process for the synthesis of this compound could involve pumping solutions of 4-phenoxybutanoic acid and piperidine through a heated packed-bed reactor containing a heterogeneous catalyst (such as a supported Lewis acid or an immobilized enzyme). researchgate.net This approach can lead to higher productivity, consistent product quality, and reduced manual handling. acs.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Scalability

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Challenging; requires larger vessels, potential issues with mixing and heat transfer. | Straightforward; scale-up by running the system for longer periods or "numbering-up" (parallel reactors). |

| Safety | Higher risk, especially with exothermic reactions or unstable intermediates. | Inherently safer due to small reaction volumes at any given time and superior heat exchange. |

| Process Control | Less precise; temperature and concentration gradients can occur. | Excellent control over temperature, pressure, and residence time, leading to higher consistency. |

| Efficiency | Can involve long reaction times and downtime between batches. | Reduced reaction times due to efficient mixing and heat transfer; potential for integrated workup and purification. arborpharmchem.com |

| Impurity Profile | Can vary between batches. | Highly consistent product quality and impurity profile. |

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for elucidating reaction mechanisms and for use in drug discovery and development, particularly in metabolism studies. nih.gov Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioisotopes like carbon-14 (B1195169) (¹⁴C), can be incorporated at specific positions within the molecule.

Deuterium Labeling (²H): Deuterium-labeled compounds are frequently used to study kinetic isotope effects in reaction mechanisms and to probe metabolic pathways, as the C-D bond is stronger than the C-H bond.

Piperidine Ring Labeling: Deuterium can be incorporated into the piperidine ring through various methods. One approach involves the reduction of a pyridine precursor with a deuterium source. researchgate.net Alternatively, existing piperidine derivatives can be labeled, for example, via oxidation to a piperidinone followed by reduction with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling: Carbon labeling is essential for nuclear magnetic resonance (NMR) studies and for tracking the metabolic fate of a molecule.

Labeling the Carboxyl Group: The amide carbonyl carbon can be labeled by synthesizing 4-phenoxybutanoic acid from a labeled precursor. A common method is the reaction of a suitable alkyl halide with labeled potassium cyanide (K¹³CN or K¹⁴CN), followed by hydrolysis of the resulting nitrile to the carboxylic acid. nih.gov

Labeling the Butyl Chain: Specific positions on the butanoyl chain can be labeled by building the chain from smaller, isotopically enriched fragments. For example, [3-¹³C]tetradecanoic acid has been synthesized by alkylating diethyl sodiomalonate with a ¹³C-labeled alkyl bromide. nih.gov A similar strategy could be applied to synthesize labeled 4-phenoxybutanoic acid.

Labeling via Amide Exchange: Recent advances allow for the direct isotopic labeling of the amide carbonyl moiety through base-promoted amide metathesis, using a non-volatile isotope carrier. This late-stage labeling strategy is highly efficient and valuable for introducing isotopes like ¹⁴C. nih.gov

Table 4: Strategies for Synthesizing Isotopic Analogs

| Isotope | Labeled Position(s) | Precursor | Synthetic Method | Application |

|---|---|---|---|---|

| ²H | Piperidine ring | Piperidine derivative | Oxidation to piperidinone, followed by reduction with LiAlD₄. | Mechanistic studies, metabolism (DMPK). |

| ¹³C | Amide Carbonyl | 3-Phenoxypropyl bromide | Reaction with K¹³CN, followed by hydrolysis to [1-¹³C]-4-phenoxybutanoic acid. nih.gov | NMR studies, mechanistic elucidation. |

| ¹³C | C2 of Butanoyl chain | ¹³C-labeled bromoacetic acid | Elaboration into [2-¹³C]-4-phenoxybutanoic acid via chain extension. nih.gov | NMR studies, biosynthesis. |

| ¹⁴C | Amide Carbonyl | This compound | Base-promoted amide metathesis with a ¹⁴C-labeled amide carrier. nih.gov | ADME (Absorption, Distribution, Metabolism, Excretion) studies. |

Advanced Spectroscopic and Structural Characterization of 4 Phenoxy 1 Piperidin 1 Yl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-phenoxy-1-(piperidin-1-yl)butan-1-one offers critical information about the chemical environment of the hydrogen atoms. The predicted chemical shifts (δ) in parts per million (ppm) are indicative of the electronic shielding and deshielding effects within the molecule.

Protons on the phenoxy group are expected to appear in the aromatic region (δ 6.8-7.3 ppm). The protons of the piperidine (B6355638) ring typically resonate in the aliphatic region (δ 1.5-3.6 ppm). The methylene (B1212753) protons of the butan-1-one chain will exhibit distinct signals, with those closer to the electron-withdrawing carbonyl and phenoxy groups appearing further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (phenoxy) | 6.8-7.3 | Multiplet |

| Piperidine (α to N) | 3.4-3.6 | Multiplet |

| Piperidine (β, γ to N) | 1.5-1.7 | Multiplet |

| Butanone (-CH₂-C=O) | 2.5-2.7 | Triplet |

| Butanone (-CH₂-CH₂-O) | 2.0-2.2 | Multiplet |

| Butanone (-O-CH₂-) | 3.9-4.1 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms.

The carbonyl carbon of the butan-1-one moiety is expected to have the most downfield chemical shift (δ > 170 ppm). The aromatic carbons of the phenoxy group will resonate in the typical aromatic region (δ 110-160 ppm). The aliphatic carbons of the piperidine and butanone chain will appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~171 |

| Aromatic (C-O) | ~158 |

| Aromatic (CH) | 114-130 |

| Piperidine (α to N) | 42-48 |

| Piperidine (β, γ to N) | 24-27 |

| Butanone (-CH₂-C=O) | 30-35 |

| Butanone (-CH₂-CH₂-O) | 20-25 |

| Butanone (-O-CH₂-) | 65-70 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent methylene groups in the butanone chain and within the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of each CH, CH₂, and CH₃ group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in connecting the different fragments of the molecule, for example, showing a correlation from the protons on the methylene group adjacent to the carbonyl to the carbonyl carbon itself, and to the carbons of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound (C₁₅H₂₁NO₂). The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, common fragmentation patterns would likely involve the cleavage of the amide bond, loss of the piperidine ring, and fragmentation of the butanone chain. The analysis of these fragments helps to confirm the connectivity of the different structural units.

Table 3: Potential Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [M - C₅H₁₀N]⁺ | Ion resulting from the loss of the piperidine moiety. |

| [C₅H₁₀NH]⁺ | The piperidine cation. |

| [C₄H₅O]⁺ | Ion corresponding to the phenoxy group. |

| [C₉H₉O₂]⁺ | Fragment containing the phenoxy and butanoyl portions. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is anticipated to exhibit a series of distinct absorption bands corresponding to the vibrations of its phenoxy, piperidine, and amide functionalities. The tertiary amide group, formed by the acylation of the piperidine nitrogen, is a key structural feature. The carbonyl (C=O) stretching vibration of this amide is expected to be a strong, prominent band, typically appearing in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by the molecular environment.

The phenoxy group will contribute several characteristic bands. The C-O-C asymmetric stretching of the aryl ether is expected to produce a strong band around 1240 cm⁻¹, while the symmetric stretching would appear near 1040 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and the C=C stretching vibrations within the benzene (B151609) ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

The piperidine ring, a saturated heterocyclic amine, will show characteristic C-H stretching vibrations from its methylene groups in the 2850-2950 cm⁻¹ range. The C-N stretching of the tertiary amine within the piperidine ring is expected in the 1150-1250 cm⁻¹ region, potentially overlapping with other vibrations.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Tertiary Amide | C=O stretch | 1630 - 1680 | Strong |

| Aryl Ether | Asymmetric C-O-C stretch | ~1240 | Strong |

| Aryl Ether | Symmetric C-O-C stretch | ~1040 | Medium |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium-Weak |

| Piperidine/Alkyl Chain | C-H stretch | 2850 - 2950 | Strong |

| Tertiary Amine (Piperidine) | C-N stretch | 1150 - 1250 | Medium |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring in the phenoxy group is expected to produce strong signals in the Raman spectrum. The symmetric "breathing" mode of the benzene ring typically appears as a sharp, intense band around 1000 cm⁻¹. Other aromatic C=C stretching vibrations will also be Raman active in the 1580-1620 cm⁻¹ range.

The C-H stretching vibrations of the piperidine ring and the butanoyl chain are also expected to be visible in the 2800-3000 cm⁻¹ region. While the amide C=O stretch is observable in Raman, it is generally less intense than in the FT-IR spectrum. The skeletal vibrations of the piperidine ring and the alkyl chain will contribute to a complex fingerprint region in the lower wavenumber range.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Symmetric "breathing" | ~1000 | Strong |

| Aromatic Ring | C=C stretch | 1580 - 1620 | Strong |

| Piperidine/Alkyl Chain | C-H stretch | 2800 - 3000 | Medium-Strong |

| Tertiary Amide | C=O stretch | 1630 - 1680 | Weak-Medium |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, predictions can be made based on related structures.

The piperidine ring is expected to adopt a stable chair conformation, which is the most common conformation for piperidine and its derivatives in the solid state. The substituents on the piperidine ring can occupy either axial or equatorial positions. In this case, the N-acyl group is part of the ring structure. The butanoyl chain attached to the nitrogen atom will have its own conformational flexibility.

Computational Chemistry and Molecular Modeling of 4 Phenoxy 1 Piperidin 1 Yl Butan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that are governed by its electronic structure. researchgate.net These methods, rooted in quantum mechanics, allow for the precise calculation of electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.orgpku.edu.cn The theory's central premise is that a molecule's electronic properties can be determined from its electron density. wikipedia.orgpku.edu.cn

In a typical DFT study of 4-phenoxy-1-(piperidin-1-yl)butan-1-one, the first step would be to perform a geometry optimization. This process identifies the molecule's lowest energy arrangement of atoms, known as the ground state geometry. Functionals like B3LYP combined with a basis set such as 6-311G** are commonly employed for such calculations to achieve reliable results. nih.gov The optimization yields precise data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Table 1: Illustrative Ground State Geometric Parameters for this compound (Hypothetical DFT Results) This table presents hypothetical data representative of what a DFT/B3LYP/6-311G* calculation would produce.*

| Parameter | Atom Connection | Value (Angstroms/Degrees) |

| Bond Lengths | ||

| C=O (carbonyl) | ~ 1.24 Å | |

| C-N (amide) | ~ 1.37 Å | |

| C-O (ether) | ~ 1.38 Å | |

| Bond Angles | ||

| O=C-N | ~ 121.5° | |

| C-O-C (ether) | ~ 118.0° | |

| C-N-C (piperidine) | ~ 112.0° | |

| Dihedral Angles | ||

| O=C-C-C | ~ 175.0° | |

| C-C-O-C (phenoxy) | ~ 150.0° |

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and more reactive. From the energies of the HOMO and LUMO, several global reactivity indices can be calculated to quantify the molecule's reactivity profile.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound This table presents hypothetical data derived from a representative DFT calculation.

| Parameter | Formula | Hypothetical Value (eV) |

| EHOMO | - | -6.25 |

| ELUMO | - | -0.98 |

| Energy Gap (Eg) | ELUMO - EHOMO | 5.27 |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 0.98 |

| Global Hardness (η) | (I - A) / 2 | 2.635 |

| Global Softness (S) | 1 / (2η) | 0.189 |

| Electronegativity (χ) | (I + A) / 2 | 3.615 |

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution

An Electrostatic Potential Surface (EPS or MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net The surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net Intermediate potentials are represented by orange, yellow, and green. researchgate.net

For this compound, an EPS map would likely reveal a significant negative potential (red/orange) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The oxygen atom of the phenoxy group would also exhibit a negative potential. Conversely, positive potential (blue) would be expected on the hydrogen atoms attached to the piperidine (B6355638) ring and the aliphatic chain, particularly those adjacent to the electron-withdrawing nitrogen and carbonyl groups. This visualization provides direct insight into the molecule's intermolecular interaction sites. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable single bonds, like this compound, can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and understand the energy landscape that governs their interconversion. nih.gov This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. nih.govmdpi.com An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system is then allowed to evolve over a set period, typically nanoseconds, with the forces between atoms calculated using a classical force field. mdpi.com

Table 3: Representative Parameters for a Molecular Dynamics Simulation This table outlines a typical setup for an MD simulation study.

| Parameter | Description | Typical Value/Setting |

| Force Field | Set of equations and parameters to describe potential energy. | AMBER, CHARMM, OPLS |

| Solvent Model | Explicit representation of the solvent environment. | TIP3P Water Model |

| System Size | Dimensions of the simulation box. | ~ 60 x 60 x 60 ų |

| Simulation Time | Total duration of the dynamics run. | 100 - 200 nanoseconds |

| Ensemble | Thermodynamic conditions (constant Temp. & Pressure). | NPT Ensemble |

| Temperature | Simulation temperature. | 300 K |

| Pressure | Simulation pressure. | 1 atm |

Monte Carlo (MC) Conformational Sampling

Monte Carlo (MC) methods provide another powerful approach for exploring a molecule's conformational space. Unlike the deterministic nature of MD, MC simulations employ random sampling. The process involves making random changes to the molecule's geometry (e.g., rotating a dihedral angle) and then accepting or rejecting the new conformation based on a probability criterion, typically related to the change in potential energy.

This stochastic approach is highly effective at overcoming energy barriers and performing a broad search of the potential energy surface. It can identify a wide range of low-energy conformers that might be missed in a short MD simulation. The results from an MC search can provide a comprehensive map of the molecule's accessible conformations, which is essential for understanding its structural preferences and how it might interact with a biological target.

Molecular Docking Studies for Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jddtonline.info This technique is instrumental in drug discovery for elucidating binding mechanisms and for the virtual screening of compound libraries to identify potential drug candidates. jddtonline.info The process involves predicting the ligand's conformation and its placement within the active site of a target protein, which is crucial for understanding its potential biological activity. jddtonline.info

The initial step in molecular docking involves the identification of the binding site on the target protein. This can be achieved through experimental data, such as X-ray crystallography of the protein with a co-crystallized ligand, or through computational methods that identify pockets on the protein surface suitable for ligand binding. Once the binding site is defined, docking algorithms are employed to predict the orientation of the ligand within this site.

For a compound like this compound, the phenoxy and piperidine moieties are expected to play significant roles in molecular recognition. In a hypothetical docking study against a target enzyme, the software would generate multiple possible binding poses, or conformations, of the molecule within the active site. For instance, in studies of phenoxyacetanilide derivatives targeting the COX-2 enzyme, the orientation of the phenoxy group within a hydrophobic pocket was found to be a key determinant of binding affinity. researchgate.netsemanticscholar.org Similarly, the piperidine ring can engage in various interactions, including hydrophobic and hydrogen bonding, which are critical for stabilizing the ligand-protein complex. tandfonline.com

The prediction of ligand orientation is guided by scoring functions that estimate the binding free energy for each pose. The pose with the most favorable (i.e., lowest) score is considered the most likely binding mode.

Scoring functions are at the heart of molecular docking programs. They are mathematical models used to approximate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more stable complex. The total interaction energy is a summation of various energetic contributions, including:

Van der Waals interactions: These are non-covalent forces that can be attractive or repulsive between atoms.

Electrostatic interactions: These arise from the attraction or repulsion of charged or polar groups on the ligand and the protein.

Hydrogen bonds: These are crucial directional interactions that significantly contribute to binding specificity and affinity.

Desolvation effects: This term accounts for the energy required to remove water molecules from the binding site and the ligand surface upon complex formation.

In a study on phenothiazine (B1677639) derivatives, docking simulations against various protein targets yielded binding affinities ranging from -6.4 to -8.6 kcal/mol, indicating stable complex formation. samipubco.com For newly synthesized phenoxyacetanilide derivatives, docking scores as low as -8.9 Kcal/mol against the COX-2 enzyme were reported, correlating well with their observed in vivo anti-inflammatory activity. researchgate.netsemanticscholar.org These examples highlight how calculated interaction energies can be used to rank and prioritize compounds for further experimental testing.

Table 1: Illustrative Interaction Data for Analogous Compounds

| Compound Class | Target Protein | Key Interacting Residues (Hypothetical) | Docking Score (kcal/mol) | Reference |

| Phenoxyacetanilide Derivatives | COX-2 | Tyr385, Arg120, Ser530 | -8.9 | researchgate.netsemanticscholar.org |

| Phenothiazine Derivatives | 1GYM | Amino acids in active site | -6.4 to -8.2 | samipubco.com |

| Furan-pyrazole piperidine derivatives | Akt1 | Not specified | Not specified | tandfonline.comnih.gov |

This table presents data from studies on compounds structurally related to this compound to illustrate the type of information generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent molecules. tandfonline.com

The development of a QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For piperidine derivatives, QSAR models have been successfully developed to predict their toxicity against Aedes aegypti. nih.govtandfonline.com In one such study, a four-variable model based on 2D topological descriptors achieved a high correlation coefficient (r²) of over 0.85 for the training set and 0.8 for the test set, indicating good predictive ability. nih.gov Another study on furan-pyrazole piperidine derivatives as Akt1 inhibitors also resulted in robust QSAR models. tandfonline.comnih.gov These examples demonstrate that for a series of compounds including this compound, a QSAR model could be developed to predict its activity based on its structural features, provided a suitable dataset of analogues is available.

Theoretical Prediction of Physicochemical Parameters (e.g., pKa, LogP)

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net In silico methods provide a rapid and efficient way to predict these properties in the early stages of drug discovery. nih.gov

pKa: The pKa is a measure of the strength of an acid in solution. It influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability across biological membranes, and binding to its target. nih.govresearchgate.net Various computational methods, ranging from quantum mechanical calculations to empirical QSPR models, are available for pKa prediction. nih.gov

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. LogP is a key factor in predicting oral absorption and membrane permeability. researchgate.net Numerous software programs and online tools are available for the calculation of LogP values based on the chemical structure of a molecule. researchgate.net

For isoniazid (B1672263) derivatives, in silico tools like Marvin have been used to predict pKa and LogP values, which suggested that many of the derivatives would be largely unionized at physiological pH and possess good oral absorption characteristics. nih.govresearchgate.net Machine learning models have also been developed to predict LogP and pKa for various classes of compounds, including those containing fluorine. chemrxiv.org

Table 2: Predicted Physicochemical Properties for this compound (Illustrative)

| Parameter | Predicted Value | Method | Significance |

| pKa (basic) | ~8.5 - 9.5 | Empirical/Fragment-based | The piperidine nitrogen is basic and would be protonated at physiological pH, influencing solubility and receptor interactions. |

| LogP | ~2.5 - 3.5 | Atom-based/Fragment-based | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

These values are illustrative and would need to be calculated using specific computational software for an accurate prediction for this compound.

Structure Activity Relationship Sar Investigations for 4 Phenoxy 1 Piperidin 1 Yl Butan 1 One Derivatives

Impact of Butanone Moiety Modifications on Molecular Recognition Profiles (In Vitro)

The butanone moiety, specifically the carbonyl group, is a critical functional group that can significantly influence a ligand's binding properties. As a potential hydrogen bond acceptor, the carbonyl oxygen can form key interactions with hydrogen bond donor residues within a receptor's binding pocket. Modifications to this group serve to probe the necessity and nature of this interaction.

Common bioisosteric replacements for a ketone group include its reduction to a secondary alcohol, which introduces a hydrogen bond donor capability while retaining an acceptor site. The stereochemistry of the resulting hydroxyl group can be crucial for activity. Other modifications might involve replacing the carbonyl with more complex groups like oximes, hydrazones, or even heterocyclic rings to alter electronic properties, steric profile, and hydrogen bonding capacity.

While direct SAR studies on the butanone moiety of 4-phenoxy-1-(piperidin-1-yl)butan-1-one are not extensively detailed in publicly available literature, the principles of bioisosterism are well-established in drug design. uniba.it For instance, in other ligand classes, the replacement of a carbonyl group can modulate metabolic stability and pharmacokinetic properties. The choice of a bioisostere depends on the specific interactions within the target binding site, where one replacement may lead to enhanced affinity while another could abolish it. uniba.it

Role of Piperidine (B6355638) Ring Substitutions and Conformational Dynamics in Ligand-Target Interactions

The piperidine ring serves as a crucial structural anchor and its basic nitrogen is often essential for forming an ionic bond with an acidic residue (e.g., Aspartic or Glutamic acid) in a receptor binding site. The substitution pattern on the piperidine ring can modulate the basicity (pKa) of the nitrogen, introduce new interactions, and control the conformational preference of the ring, thereby influencing ligand-target interactions.

Studies on related piperidine-containing scaffolds have demonstrated the profound impact of substitution. For example, in a series of 4,4-disubstituted piperidine derivatives developed as NK1 antagonists, modifications on the piperidine ring were critical for high affinity. Further exploration revealed that the piperidine nitrogen could accommodate various substituents, including acyl and sulfonyl groups, with only a modest impact on affinity, indicating a degree of tolerance in that region of the binding site. nih.gov

In another study focusing on dopamine (B1211576) D4 receptor antagonists, the introduction of fluorine atoms onto the piperidine ring, as seen in 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, was explored to modulate physicochemical properties and binding affinity. chemrxiv.org The position of substituents is also critical; for instance, a study on piperazines, which are structurally related to piperidines, found that 2-substituted analogs preferentially adopt an axial conformation, which in turn dictates the spatial orientation of other key functional groups for optimal receptor binding. nih.gov The introduction of rigid spirocyclic systems onto the piperidine ring is another strategy used to restrict conformational flexibility and explore new interaction vectors, as demonstrated in the development of a novel analog of the DPP-4 inhibitor Alogliptin. rsc.org

| Analog Series | Modification on Piperidine Ring | Key Finding | Representative Affinity (IC50, nM) |

|---|---|---|---|

| NK1 Antagonists | Unsubstituted (N-H) | Serves as a baseline for comparison. | - |

| NK1 Antagonists | N-Acyl derivative | Demonstrates tolerance for substitution on the piperidine nitrogen. | 5.3 |

| NK1 Antagonists | N-Sulfonyl derivative | Shows that electronically distinct groups are tolerated on the nitrogen. | 5.7 |

| D4 Antagonists | 4,4-difluoro substitution | Used to modulate pKa and physicochemical properties. | Variable (e.g., 31 nM for lead) chemrxiv.org |

Influence of Phenoxy Group Modifications (e.g., substituent effects, bioisosteric replacements)

The phenoxy group typically occupies a hydrophobic pocket within the receptor binding site, engaging in van der Waals and potentially π-stacking interactions. Modifying this group with various substituents can alter its electronic properties (through electron-donating or electron-withdrawing groups), its steric bulk, and its lipophilicity, all of which can fine-tune binding affinity and selectivity.

SAR studies on piperidine derivatives targeting the enzyme MenA from Mycobacterium tuberculosis provide specific insights into the effects of phenoxy ring substitution. In this series, a phenoxy group was connected via a methyl linker to the 4-position of a piperidine ring. The investigation of different substituents on this phenoxy ring revealed clear SAR trends. For example, introducing a 4-chloro or 4-bromo substituent on the phenyl ring resulted in potent inhibition. The 3-bromo derivative also showed significant potency, suggesting that the meta-position is also a favorable site for substitution. These findings highlight the importance of both the position and the electronic nature of the substituents for optimal activity.

Bioisosteric replacement of the phenoxy group itself is another common strategy. Replacing the phenyl ring with various heterocycles (e.g., pyridine (B92270), thiophene, furan) can introduce new hydrogen bonding opportunities, alter dipole moments, and improve properties such as solubility or metabolic stability. However, such replacements can also lead to a significant loss of binding if the original hydrophobic interactions are critical.

| Compound | Substitution on Phenoxy Ring | MenA Inhibitory Potency (IC50, µM) |

|---|---|---|

| Analog 9 | 4-Chloro | 14 ± 1 |

| Analog 10 | 4-Bromo | 12 ± 2 |

| Analog 14 | 3-Bromo | 12 ± 3 |

| Analog 15 | 2-Chloro | > 50 |

| Analog 16 | 3,4-Dichloro | > 50 |

Effects of Linker Length and Connectivity on Binding Affinity and Selectivity

The linker connecting the phenoxy and piperidine moieties—in this case, a butanone chain—plays a crucial role in determining the spatial relationship between these two key pharmacophoric elements. The length, rigidity, and connectivity of this linker dictate whether the phenoxy group and the piperidine ring can simultaneously occupy their respective optimal binding pockets within the receptor.

Studies on phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands have explicitly demonstrated the importance of linker length. In one such study, researchers compared derivatives with an oxyethylene linker (two carbons between the ether oxygen and the piperidine nitrogen) to those with an oxypropylene linker (three carbons). The elongation of the linker from two to three carbons resulted in a more than 10-fold increase in affinity for the σ1 receptor in certain derivatives. This suggests that the longer chain allows the phenoxy moiety to better access and occupy a primary hydrophobic region in the binding site, leading to more favorable hydrophobic interactions.

Conversely, in a different series of sigma receptor ligands, researchers noted no significant difference in affinity when comparing linkers of different lengths for their most potent compounds, indicating that the influence of linker length can be context-dependent and may be modulated by other structural features of the molecule. For the this compound scaffold, the four-atom chain (O-C-C-C-C=O) length would need to be systematically varied (e.g., by synthesizing propoxy or pentoxy analogs) to determine the optimal distance for its specific biological target.

| Compound | Linker Type | Piperidine Substitution | σ1 Affinity (Ki, nM) |

|---|---|---|---|

| 5a | Oxyethylene (2-carbon) | cis-2,6-dimethyl | 59.4 |

| 4a | Oxypropylene (3-carbon) | cis-2,6-dimethyl | 4.43 |

| 5b | Oxyethylene (2-carbon) | cis-2,6-dimethyl | 379 |

| 4b | Oxypropylene (3-carbon) | cis-2,6-dimethyl | 23.5 |

Development of Pharmacophore Models from Comprehensive SAR Data

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. By integrating the comprehensive SAR data from modifications to the butanone, piperidine, phenoxy, and linker moieties, a robust pharmacophore model for this class of compounds can be developed.

Based on the SAR investigations, a putative pharmacophore model for this compound derivatives would likely include the following key features:

A Basic Nitrogen Center: The piperidine nitrogen, which is protonatable at physiological pH, serves as a key interaction point, likely forming an ionic bond with an acidic residue in the receptor. Its location is a critical anchor point in the model.

A Hydrophobic Aromatic Feature: Corresponding to the phenoxy ring, this feature highlights a necessary interaction with a nonpolar, hydrophobic pocket in the receptor. The SAR data from substituted analogs helps define the size, shape, and electronic requirements of this pocket.

A Hydrogen Bond Acceptor Feature: The carbonyl oxygen of the butanone moiety represents a potential hydrogen bond acceptor site. Its importance and precise location relative to other features would be confirmed by SAR data on carbonyl modifications.

Defined Spatial Constraints: The linker length and the substitution patterns on the piperidine and phenoxy rings define the optimal distances and geometric arrangement between the pharmacophoric features. Molecular modeling and docking studies on active analogs help to refine these spatial constraints.

Such a model, once validated, becomes a powerful predictive tool. It can be used to virtually screen compound libraries to identify novel, structurally diverse molecules that fit the model and are therefore likely to be active. Furthermore, it guides the rational design of new derivatives with potentially improved affinity, selectivity, and other desirable properties.

Molecular Pharmacology and Receptor Interaction Mechanisms of 4 Phenoxy 1 Piperidin 1 Yl Butan 1 One in Vitro Studies

Receptor Binding Affinity Profiling via Radioligand Binding Assays

Specific data from radioligand binding assays for 4-phenoxy-1-(piperidin-1-yl)butan-1-one are not available in the public domain based on the conducted searches.

No specific binding affinity data (e.g., Ki values) for this compound at dopamine (B1211576) D2, D3, or other dopamine receptor subtypes were identified.

No specific binding affinity data for this compound at serotonin (B10506) 5-HT1A, 5-HT2A, 5-HT2C, or other serotonin receptor subtypes were found.

While related phenoxyalkylpiperidines have been investigated as high-affinity sigma-1 (σ1) receptor ligands, no specific binding data for this compound at sigma-1 (σ1) or sigma-2 (σ2) receptors were located. Studies on analogous compounds show that the phenoxy moiety is a key group for hydrophobic interactions contributing to high affinity at the σ1 receptor.

No specific binding affinity data for this compound at the histamine (B1213489) H3 receptor or other histamine receptor subtypes were identified.

A comprehensive receptor screening panel for this compound that would detail its interactions with other relevant neurotransmitter receptors is not available in the reviewed literature.

Enzyme Inhibition Profiling (e.g., Tyrosine Kinases, N-acetyltransferases, MDH2)

No data regarding the inhibitory activity of this compound against enzymes such as tyrosine kinases, N-acetyltransferases, or malate (B86768) dehydrogenase 2 (MDH2) were found in the conducted searches.

Ion Channel Modulation Studies

While specific in vitro studies on the direct modulation of ion channels by this compound are not extensively documented in publicly available literature, research on analogous compounds containing the phenoxy and piperidine (B6355638) moieties suggests potential interactions with various ion channels. The diverse pharmacological activities of piperidine derivatives, in general, include the modulation of ion channel function. ijnrd.org

One area of investigation for structurally related compounds has been their effect on voltage-gated sodium channels. For instance, a novel class of (phenoxy-2-hydroxypropyl)piperidines was identified as potent inhibitors of the voltage-gated sodium channel 1.7 (NaV1.7). nih.gov In this study, a specific compound from the series demonstrated significant inhibitory activity on both human and mouse NaV1.7 channels with a degree of selectivity over the cardiac sodium channel, NaV1.5. nih.gov This suggests that compounds with a phenoxy-alkyl-piperidine scaffold could potentially target specific subtypes of sodium channels.

Furthermore, piperidine-containing compounds have been shown to modulate other types of ion channels. For example, piperidine carboxamides have been identified as potent, noncovalent agonists of the transient receptor potential ankyrin 1 (TRPA1) channel, an ion channel involved in sensory signaling. nih.gov These findings indicate that the piperidine moiety can be a key structural feature for interaction with ion channels. The black pepper alkaloid piperine, which contains a piperidine ring, has also been shown to modulate the function of ion channels, albeit through an influence on the lipid membrane. nih.gov

Given these precedents, it is plausible that this compound could exhibit modulatory effects on various ion channels. However, without direct experimental data, its specific targets and the nature of its interaction (e.g., agonist, antagonist, or modulator) remain to be determined through dedicated in vitro electrophysiological and binding assays.

| Compound Class | Ion Channel Target | Observed Effect |

| (Phenoxy-2-hydroxypropyl)piperidines | Voltage-gated sodium channel 1.7 (NaV1.7) | Inhibition nih.gov |

| Piperidine carboxamides | Transient receptor potential ankyrin 1 (TRPA1) | Agonism nih.gov |

| Piperine (contains piperidine) | Various ion channels | Modulation via lipid membrane influence nih.gov |

Allosteric and Orthosteric Binding Site Characterization

The characterization of how a ligand binds to its receptor, whether at the primary (orthosteric) site or a secondary (allosteric) site, is crucial for understanding its pharmacological effects. nih.gov For the class of phenoxy-alkyl-piperidine compounds, evidence from related molecules suggests the potential for both orthosteric and allosteric interactions with G protein-coupled receptors (GPCRs).

Orthosteric ligands bind to the same site as the endogenous agonist, directly competing for receptor occupancy. researchgate.net Allosteric modulators, on the other hand, bind to a topographically distinct site, inducing a conformational change in the receptor that can alter the binding or efficacy of the orthosteric ligand. nih.govchemistryjournals.net

Studies on piperidine derivatives have revealed interactions with various GPCRs, including histamine and sigma receptors. For example, biphenyloxy-alkyl-piperidine derivatives have been developed as high-affinity ligands for the histamine H3 receptor. nih.gov These compounds likely act as orthosteric antagonists, competing with histamine for binding. Similarly, certain piperazine (B1678402) and piperidine derivatives have been characterized as histamine H3 and sigma-1 receptor antagonists. nih.gov

Interestingly, the concept of bitopic ligands, which can simultaneously engage both orthosteric and allosteric sites, is an emerging area of research. nih.gov The flexible nature of the alkyl chain in compounds like this compound could theoretically allow for such a dual interaction, although this would require experimental validation.

Research on piperidine carboxamides as modulators of the TRPA1 ion channel has suggested binding to a hydrophobic allosteric site. nih.gov This site is located at the interface of transmembrane segments and overlaps with the binding sites of other known allosteric modulators. nih.gov This finding highlights the potential for piperidine-containing compounds to act as allosteric modulators of ion channels.

The determination of whether this compound acts at an orthosteric or allosteric site on its target proteins would necessitate detailed in vitro binding studies, including radioligand binding assays with competition and saturation experiments, as well as functional assays to assess cooperativity with known orthosteric ligands.

| Ligand Type | Binding Site | Mechanism of Action | Potential Relevance to Phenoxy-Alkyl-Piperidines |

| Orthosteric Ligand | Primary binding site | Direct competition with endogenous ligand researchgate.net | Potential interaction with histamine or sigma receptors. nih.govnih.gov |

| Allosteric Modulator | Secondary, distinct site | Induces conformational change, altering orthosteric ligand binding/efficacy nih.govchemistryjournals.net | Possible modulation of ion channels like TRPA1. nih.gov |

| Bitopic Ligand | Engages both orthosteric and allosteric sites | Dual interaction leading to unique pharmacological profiles nih.gov | Hypothetical, given the structural flexibility. |

Elucidation of Molecular Mechanism of Action at Target Proteins (In Vitro Cellular Assays)

In vitro cellular assays are fundamental to elucidating the molecular mechanism of action of a compound at its target proteins. For compounds within the phenoxy-alkyl-piperidine class, a variety of cellular assays have been employed to characterize their effects.

For instance, in the study of biphenyloxy-alkyl-piperidine derivatives as histamine H3 receptor ligands, a cAMP accumulation assay was used to classify the compounds as antagonists. nih.gov This assay measures the cellular response (cAMP levels) following receptor activation or inhibition, providing functional information about the ligand's activity.

Cellular proliferation and cytotoxicity assays are also commonly used. In the investigation of 1-alkylpiperidine N-oxides, in vitro cytotoxicity was assessed by measuring the inhibition of radiolabeled precursor incorporation into nucleic acids and proteins in Ehrlich ascites carcinoma cells. nih.gov While structurally different, this demonstrates a general approach to evaluating the cellular effects of piperidine derivatives. The anticancer properties of some piperidine compounds have been linked to the activation of signaling pathways such as NF-κB and PI3K/Akt, leading to apoptosis. nih.gov

For phenoxyalkylpiperidines identified as sigma-1 (σ1) receptor ligands, in vitro binding assays using radioligands are a primary tool. uniba.itnih.gov These assays determine the affinity of the compound for the receptor. Functional assays in cellular models are then necessary to determine if the ligand acts as an agonist or antagonist. For example, the anti-amnesic effects of certain phenoxyalkylpiperidines were associated with σ1 receptor agonism. nih.gov

To fully elucidate the molecular mechanism of action of this compound, a battery of in vitro cellular assays would be required. These would include:

Receptor Binding Assays: To identify and quantify the affinity for specific molecular targets.

Second Messenger Assays: (e.g., cAMP, calcium flux) to determine the functional consequence of receptor binding (agonism, antagonism, inverse agonism).

Reporter Gene Assays: To measure the transcriptional activity downstream of receptor activation.

Cell Viability and Proliferation Assays: To assess any cytotoxic or cytostatic effects.

Electrophysiological Assays: (e.g., patch-clamp) to directly measure the effects on ion channel activity in living cells.

These studies, performed in relevant cell lines expressing the target proteins, would provide a comprehensive understanding of the molecular pharmacology of this compound.

Metabolic Pathway Elucidation of 4 Phenoxy 1 Piperidin 1 Yl Butan 1 One in Vitro and Theoretical

Identification of Potential Sites of Metabolic Transformation (e.g., enzymatic cleavage, oxidation, reduction)

The chemical structure of 4-phenoxy-1-(piperidin-1-yl)butan-1-one presents several moieties susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP450) family, which are central to phase I metabolism. msdmanuals.com The principal sites for metabolic transformation can be predicted based on the functional groups present: the piperidine (B6355638) ring, the phenoxy group, the alkyl chain, and the carbonyl group.

Piperidine Ring: Alicyclic amines like piperidine are known to undergo several metabolic reactions. researchgate.net The carbon atoms alpha to the nitrogen are susceptible to oxidation, which can lead to the formation of an iminium ion intermediate. This reactive intermediate can then be hydrolyzed to form a lactam or undergo ring-opening. researchgate.netrsc.org N-oxidation of the piperidine nitrogen is also a common metabolic pathway, forming an N-oxide metabolite. researchgate.netgoogle.com Additionally, hydroxylation at other positions on the piperidine ring (β or γ) can occur.

Phenoxy Group: The aromatic phenoxy ring is a prime site for hydroxylation, typically at the para-position due to electronic and steric factors. This reaction is a classic CYP450-mediated oxidation. msdmanuals.com The resulting phenolic metabolite can then undergo phase II conjugation reactions.

Alkyl Chain: The butanoyl chain connecting the phenoxy and piperidine moieties can also be a target for metabolic enzymes. Hydroxylation can occur at various carbon positions along the chain.

Carbonyl Group: The ketone carbonyl group is susceptible to reduction to a secondary alcohol, a reaction often catalyzed by carbonyl reductases. msdmanuals.com

Ether Linkage: Cleavage of the ether bond (O-dealkylation) is another potential metabolic pathway, which would lead to the formation of phenol (B47542) and a piperidine-containing butanone derivative.

These potential transformations are summarized in the table below.

| Structural Moiety | Potential Metabolic Reaction | Enzyme Family (Predicted) |

| Piperidine Ring | α-Carbon Oxidation (leading to lactam or ring-opening) | Cytochrome P450 |

| N-Oxidation | Flavin-containing monooxygenases (FMOs), Cytochrome P450 | |

| Ring Hydroxylation (β, γ positions) | Cytochrome P450 | |

| Phenoxy Group | Aromatic Hydroxylation (e.g., para-position) | Cytochrome P450 |

| Alkyl Chain | Hydroxylation | Cytochrome P450 |

| Carbonyl Group | Reduction to secondary alcohol | Carbonyl Reductases |

| Ether Linkage | O-dealkylation | Cytochrome P450 |

In Vitro Metabolite Identification and Structural Characterization using Mass Spectrometry

As of the latest literature review, specific in vitro metabolic studies for this compound have not been published. However, the standard approach to identify and characterize its metabolites would involve incubating the parent compound with liver microsomes (which contain a high concentration of CYP450 enzymes) or hepatocytes. acs.org

Following incubation, the sample would be analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govacs.orglongdom.org This powerful analytical technique allows for the separation of the parent compound from its metabolites and their subsequent identification based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, enabling the determination of the elemental composition of the metabolites. longdom.org

Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information. For instance, a mass shift of +16 Da would suggest an oxidation reaction (e.g., hydroxylation or N-oxidation). nih.gov The specific site of oxidation can often be deduced from the fragmentation pattern. For example, the loss of an oxygen atom upon collisional activation is a characteristic fragmentation for N-oxides. researchgate.netnih.gov

A hypothetical table of potential metabolites and their expected mass spectral data is presented below to illustrate the expected outcomes of such an experiment.

| Potential Metabolite | Biotransformation | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (Hypothetical) |

| M1: Hydroxylated phenoxy ring | Aromatic Hydroxylation | 278.1751 | Fragments indicating hydroxylation on the phenoxy moiety |

| M2: Piperidine N-oxide | N-Oxidation | 278.1751 | Neutral loss of 16 Da (oxygen) |

| M3: Piperidine lactam | α-Carbon Oxidation | 276.1594 | Characteristic fragments of the lactam ring |

| M4: Reduced carbonyl | Carbonyl Reduction | 264.1958 | Fragments corresponding to the secondary alcohol |

| M5: O-dealkylated phenol | Ether Cleavage | 95.0491 (phenol fragment) | Detection of phenol and the corresponding piperidine derivative |

Computational Prediction and Modeling of Metabolic Pathways

In the absence of experimental data, computational (in silico) models are invaluable for predicting the metabolic fate of a compound. nih.govresearchgate.net Several software tools, such as BioTransformer, StarDrop, and ADMET Predictor, utilize rule-based systems and machine learning algorithms to predict the sites of metabolism and the resulting metabolites. nih.govnih.govoup.com These programs analyze the chemical structure of a compound and, based on vast databases of known metabolic reactions, predict the most likely biotransformations. nih.gov

For this compound, these models would likely predict metabolism at the sites identified in section 7.1. For example, they can calculate the reactivity of different C-H bonds towards CYP450-mediated oxidation. nih.gov Molecular docking simulations can also be employed to model the interaction of the compound with the active site of specific CYP450 isoforms, providing further insight into which metabolic reactions are most likely to occur. nih.gov

The table below outlines some of the predicted metabolites for this compound based on common metabolic transformations.

| Predicted Metabolite | Predicted Metabolic Pathway | Chemical Structure of Metabolite (Illustrative) |

| 4-(4-hydroxyphenoxy)-1-(piperidin-1-yl)butan-1-one | Aromatic hydroxylation | A hydroxyl group added to the para-position of the phenoxy ring. |

| 4-phenoxy-1-(1-oxidopiperidin-1-yl)butan-1-one | N-oxidation of the piperidine nitrogen | An oxygen atom attached to the piperidine nitrogen. |

| 5-(4-phenoxybutanoyl)piperidin-2-one | α-carbon oxidation of the piperidine ring | A carbonyl group at the C2 position of the piperidine ring. |

| 4-phenoxy-1-(piperidin-1-yl)butan-1-ol | Carbonyl reduction | The ketone group is reduced to a secondary alcohol. |

| Phenol and 1-(4-oxobutyl)piperidine | O-dealkylation | Cleavage of the ether linkage. |

Impact of Metabolites on Receptor Binding or Enzyme Inhibition (In Vitro)

There is currently no publicly available in vitro data on the pharmacological activity of the potential metabolites of this compound. The formation of metabolites can significantly alter the pharmacological profile of a drug. Metabolites can be inactive, less active, or in some cases, more active than the parent compound (a phenomenon known as bioactivation). msdmanuals.com They could also have different selectivity for various receptors or enzymes, or they could be responsible for off-target effects and toxicity.

To assess the impact of the metabolites, each would need to be synthesized or isolated. Then, in vitro receptor binding assays would be performed to determine their affinity for the target receptor(s) of the parent compound and a panel of other receptors to assess selectivity. creative-bioarray.commerckmillipore.comnih.govbmglabtech.com These assays typically involve a competitive binding format where the ability of the metabolite to displace a known radiolabeled or fluorescently labeled ligand from the receptor is measured. merckmillipore.comresearchgate.net The results are usually expressed as an inhibition constant (Ki) or an IC50 value. researchgate.net

Similarly, enzyme inhibition assays would be conducted to determine if the metabolites inhibit key drug-metabolizing enzymes like the CYP450s, which could lead to drug-drug interactions.

Without experimental data, it is difficult to predict the activity of the metabolites. However, structural changes such as the introduction of a hydroxyl group can increase polarity and potentially decrease receptor affinity, while other modifications could alter the binding mode or affinity. In silico methods can also be used to predict the binding affinity of metabolites to receptors. nih.govcambridge.orgresearchgate.net